Actinamine dihydrochloride chemical structure and properties
Actinamine dihydrochloride chemical structure and properties
Structural Elucidation, Physicochemical Profiling, and Biological Context
Executive Summary
Actinamine Dihydrochloride (CAS: 52049-70-4) is the dihydrochloride salt of actinamine, an aminocyclitol compound derived from the antibiotic spectinomycin. Chemically defined as (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol dihydrochloride , it represents the "aglycone" core of the parent drug. While spectinomycin is a potent inhibitor of bacterial protein synthesis, actinamine itself lacks significant antibacterial activity. Its primary utility lies in pharmaceutical analytics as a reference standard for impurity profiling (European Pharmacopoeia Impurity A) and in structural biology as a scaffold for structure-activity relationship (SAR) studies of ribosomal binding.
Chemical Structure & Stereochemistry
Actinamine is a derivative of myo-inositol, specifically 1,3-dideoxy-1,3-bis(methylamino)-myo-inositol .[1] The molecule is characterized by a cyclohexane ring substituted with four hydroxyl groups and two secondary methylamino groups.
2.1 Stereochemical Configuration
The stereochemistry is critical for its identity and differentiation from other aminocyclitols (e.g., streptamine).
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Configuration: The hydroxyl groups at positions 2, 4, 5, and 6 (using spectinomycin numbering) and the amine groups at positions 4 and 6 are arranged in a specific myo configuration.
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Symmetry: The molecule possesses a plane of symmetry (meso compound), making it optically inactive in isolation, though it is derived from the chiral spectinomycin.
Table 1: Chemical Identity Data
| Property | Detail |
| IUPAC Name | (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol dihydrochloride |
| Common Name | Actinamine Dihydrochloride |
| Synonyms | Spectinamine; Spectinomycin Impurity A |
| CAS Number | 52049-70-4 (salt); 6216-38-2 (free base) |
| Molecular Formula | C₈H₁₈N₂O₄[1][2][3][4][5] · 2HCl |
| Molecular Weight | 279.16 g/mol (salt); 206.24 g/mol (free base) |
| SMILES | CN[C@@H]1[C@H]1NC.Cl.Cl |
Synthesis & Degradation Pathway
Actinamine is produced via the acid hydrolysis of spectinomycin. Spectinomycin contains an unusual fused tricyclic structure involving a hemiketal bond between the actinamine ring and the actinospectose sugar moiety. Strong acid treatment cleaves the glycosidic-like bonds and the ketal linkage, liberating the stable aminocyclitol core.
3.1 Reaction Mechanism Visualization
The following diagram illustrates the degradation pathway from Spectinomycin to Actinamine.
Figure 1: Acid hydrolysis pathway converting Spectinomycin to Actinamine.
3.2 Experimental Protocol: Isolation of Actinamine
Note: This protocol is adapted for analytical isolation and reference standard preparation.
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Hydrolysis: Dissolve 1.0 g of Spectinomycin Dihydrochloride in 20 mL of 6N Hydrochloric Acid (HCl) .
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Reflux: Heat the solution to reflux (approx. 100°C) for 4–6 hours. This ensures complete cleavage of the actinospectose moiety.
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Concentration: Evaporate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess HCl.
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Purification (Cation Exchange):
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Resuspend the residue in distilled water.
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Load onto a cation exchange column (e.g., Amberlite IR-120, H+ form).
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Wash the column with water to remove neutral sugar degradation products.
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Elute the basic actinamine with 0.5N - 1.0N Ammonium Hydroxide (NH₄OH) .
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Salt Formation: Collect ninhydrin-positive fractions, concentrate, and treat with methanolic HCl to precipitate Actinamine Dihydrochloride. Recrystallize from methanol/ethanol.
Physicochemical & Analytical Properties
4.1 Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) due to the polarity of the hydroxyls and the ionic nature of the hydrochloride salt. Sparingly soluble in methanol; insoluble in non-polar solvents (hexane, chloroform).
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pKa: The secondary amine groups have pKa values typically in the range of 7.5 – 8.5, making the molecule fully protonated at physiological pH.
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Stability: Unlike spectinomycin, which is sensitive to alkaline degradation (forming actinospectoic acid), actinamine is chemically robust. It is stable in strong acids and resists oxidation under standard conditions.
4.2 Analytical Profiling (NMR & MS)
Researchers identifying this compound should look for the following diagnostic signals:
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Mass Spectrometry (ESI+):
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m/z 207.1 [M+H]⁺ (Base peak corresponding to the protonated free base).
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No fragment ions corresponding to the loss of sugar (unlike spectinomycin, which shows m/z 333 -> 207 transitions).
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¹H NMR (D₂O, 400 MHz) - Diagnostic Features:
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N-Methyl Groups: A sharp singlet integrating to 6 protons (two equivalent -NCH₃ groups) typically appearing at δ 2.7 – 2.9 ppm .
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Ring Protons: A series of multiplets between δ 3.2 – 4.5 ppm .
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The protons attached to the carbons bearing amines (H-4, H-6) appear upfield (~3.2-3.5 ppm).
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The protons attached to carbons bearing hydroxyls (H-1, H-2, H-3, H-5) appear downfield (~3.5-4.2 ppm).
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Symmetry: Due to the plane of symmetry, the spectrum is simpler than that of spectinomycin; H-4 and H-6 are chemically equivalent, as are the N-methyls.
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Biological Significance & Mechanism[7]
5.1 Loss of Antibacterial Potency
While spectinomycin is a potent antibiotic, actinamine is essentially inactive .
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Mechanism of Parent Drug: Spectinomycin binds to the minor groove of Helix 34 in the 16S rRNA of the bacterial 30S ribosomal subunit. This binding relies heavily on the rigid tricyclic shape and specific hydrogen bonds provided by the actinospectose (sugar) ring oxygen atoms.
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Actinamine Inactivity: Removal of the sugar moiety destroys the rigid "V-shape" required to lock into the ribosomal binding pocket. Consequently, actinamine cannot effectively block translocation, rendering it biologically inert as an antibiotic.
5.2 Role in Resistance Mechanisms
Actinamine is relevant in the study of Aminoglycoside Modifying Enzymes (AMEs) .
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Adenylation/Phosphorylation: Resistance genes (e.g., aadA) often encode enzymes that modify the hydroxyl groups of the actinamine ring (specifically at the 6-position of the spectinomycin scaffold).
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Understanding the accessibility of these hydroxyls on the actinamine core helps in designing "sterically defended" analogs (e.g., Spectinamides) that resist enzymatic modification.
Figure 2: Comparative binding efficacy of Spectinomycin vs. Actinamine.
References
- European Pharmacopoeia (Ph. Eur.). Spectinomycin Hydrochloride Monograph: Impurity A (Actinamine).
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Santa Cruz Biotechnology . Actinamine Dihydrochloride Product Data Sheet (CAS 52049-70-4). Link
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PubChem . Actinamine Compound Summary (CID 46173945). National Library of Medicine. Link
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LGC Standards . Actinamine Dihydrochloride Reference Standard. Link
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Thermo Fisher Scientific . Analysis of Spectinomycin and Related Impurities (Application Note). Link
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Sparling, P. F., et al. (1972).[6] Bactericidal action of streptomycin and comparison with spectinomycin. Antimicrobial Agents and Chemotherapy.[5][6] Link
Sources
- 1. Actinamine | C8H18N2O4 | CID 46173945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. polymersource.ca [polymersource.ca]
- 4. The crystal structure of the actin binding domain from alpha-actinin in its closed conformation: structural insight into phospholipid regulation of alpha-actinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal action of streptomycin and comparison with spectinomycin in heterozygotes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
